N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a bromothiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This intermediate is then subjected to further reactions to introduce the hydroxyphenyl and bromothiophene carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B). It binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl) benzamide: Another benzothiazole-based compound with similar inhibitory effects on monoamine oxidases.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Compounds with anti-inflammatory properties.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit monoamine oxidases with high potency makes it a promising candidate for further development in the treatment of neurological disorders .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S2/c19-16-8-7-15(24-16)17(23)20-10-5-6-13(22)11(9-10)18-21-12-3-1-2-4-14(12)25-18/h1-9,22H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRIPFRTGLOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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